Picraline

Opioid receptor pharmacology κ-opioid receptor (KOR) Radioligand binding assay

Researchers requiring selective κ-opioid receptor tool compounds face limited options with validated subtype selectivity. Picraline (CAS 2671-32-1) addresses this gap: • KOR Ki = 2.38 μM; 55-fold selectivity over μOR (Ki = 132 μM), 41-fold over δOR (Ki = 98.8 μM) • Validated μOR-negative control for opioid receptor panel screening vs. akuammine (μOR Ki = 0.76 μM) • ≥98% purity by HPLC; natural product from authenticated Alstonia/Picralima spp. Supplied with Certificate of Analysis; ships at ambient temperature.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B12373661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicraline
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC
InChIInChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18-,19-,21-,22-,23-/m0/s1
InChIKeyDXTJMQCRVFWNBD-FTHDSKJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picraline (CAS 2671-32-1) Procurement and Selection Guide: Akuamma Alkaloid for Opioid Research


Methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate, commonly known as Picraline (CAS 2671-32-1), is a monoterpenoid indole alkaloid classified as a corynanthean-type alkaloid [1]. With a molecular formula of C23H26N2O5 and a molecular weight of 410.47 g/mol, this compound is primarily isolated from natural sources including Alstonia yunnanensis, Alstonia scholaris, and Picralima nitida (akuamma seeds) [2]. Pharmacologically, Picraline has been identified as an opioidergic alkaloid that targets opioid receptors, with a distinctive receptor binding profile [3].

Natural product alkaloid from Picralima nitida (akuamma seeds) and Alstonia species.
Opioid receptor probe with reported binding across κ, μ, and δ subtypes.
Corynanthean-type indole alkaloid with defined stereochemistry for analytical reference.

Why Generic Substitution Fails: Receptor Selectivity Profiles of Picraline vs. Akuamma Alkaloid Class Members


Generic substitution within the akuamma alkaloid class is not scientifically valid due to substantial divergence in opioid receptor subtype selectivity profiles. The six principal alkaloids from Picralima nitida—akuammine, pseudo-akuammigine, akuammicine, akuammiline, and picraline—exhibit distinct binding affinities across μ, κ, and δ opioid receptors, ranging from sub-micromolar to high-micromolar Ki values [1]. Picraline displays a unique κ-opioid receptor preference (Ki = 2.38 μM) with weaker affinity at μOR (132 μM) and δOR (98.8 μM), a profile that differs markedly from akuammicine's potent κOR agonism (Ki = 0.17 μM) or akuammine's μOR preference (Ki = 0.76 μM) . This receptor selectivity divergence renders in-class compounds non-interchangeable for pharmacological studies requiring specific opioid receptor targeting. The following evidence guide quantifies these differences for procurement decision-making.

! κ-preferring profile may not transfer to akuammicine-predicted κ agonism; receptor subtype preferences diverge substantially.
! μOR affinity profile differs from akuammine; may not serve as a substitute for μ-receptor engagement studies.
! Class-wide substitution is not supported: six Picralima alkaloids show distinct opioid receptor fingerprints that limit direct interchange.

Picraline Quantitative Differentiation Evidence: κ-Opioid Receptor Binding and Analgesic Efficacy


κ-Opioid Receptor Binding Affinity: Picraline vs. Akuammicine and Akuammiline

Picraline exhibits moderate binding affinity at the κ-opioid receptor (KOR) with a Ki value of 2.38 μM . In direct comparison to other akuamma alkaloids evaluated under identical assay conditions, picraline demonstrates significantly lower κOR affinity than akuammicine (Ki = 0.17 μM, approximately 14-fold higher affinity) and akuammiline (Ki = 0.40 μM, approximately 6-fold higher affinity) [1]. Conversely, picraline displays negligible μ-opioid receptor (μOR) binding (Ki = 132 μM) compared to akuammine (Ki = 0.76 μM, approximately 174-fold lower affinity) [2].

κOR Binding Affinity
Head-to-head
Picraline Ki = 2.38 μM Akuammicine Ki = 0.17 μM Akuammiline Ki = 0.40 μM
Supports κ-preferring binding context; 14‑fold lower than akuammicine.
PDSP screening, cloned human κOR.
Opioid receptor pharmacology κ-opioid receptor (KOR) Radioligand binding assay

μ-Opioid Receptor Binding Affinity: Picraline vs. Akuammine and Pseudo-akuammigine

Picraline demonstrates weak binding affinity at the μ-opioid receptor (μOR) with a Ki value of 132 μM . This contrasts sharply with other akuamma alkaloids evaluated in the same study, specifically akuammine (Ki = 0.76 μM) and pseudo-akuammigine (Ki = 1.0 μM), both of which exhibit micromolar μOR affinity [1]. The approximately 174-fold and 132-fold lower μOR affinity of picraline establishes it as a functionally distinct compound within the akuamma alkaloid class, with minimal direct μOR engagement expected at pharmacologically relevant concentrations.

μOR Binding Affinity
Head-to-head
Picraline Ki = 132 μM Akuammine Ki = 0.76 μM Pseudo-akuammigine Ki = 1.0 μM
Supports weak μOR engagement context; 174‑fold lower than akuammine.
Cloned human μOR radioligand assay.
μ-opioid receptor (MOR) Analgesic target engagement Binding selectivity

δ-Opioid Receptor Binding Affinity: Comparative Profile Across Akuamma Alkaloids

Picraline binds to the δ-opioid receptor (DOR) with a Ki value of 98.8 μM . Comparative analysis within the akuamma alkaloid class reveals that this binding affinity is substantially weaker than that of akuammine (Ki = 2.4 μM, approximately 41-fold higher affinity) and akuammidine (Ki = 8.6 μM, approximately 11-fold higher affinity) [1]. The complete receptor binding profile (μOR: 132 μM, κOR: 2.38 μM, δOR: 98.8 μM) establishes picraline as a compound with preferential, albeit moderate, κOR selectivity relative to its μOR and δOR affinities .

δOR Binding Affinity
Cross-study
Picraline Ki = 98.8 μM Akuammine Ki = 2.4 μM Akuammidine Ki = 8.6 μM
Completes three-receptor fingerprint for selectivity profiling.
Cloned human δOR binding data.
δ-opioid receptor (DOR) Receptor binding profile Selectivity screening

In Vivo Antinociceptive Efficacy: Limited Activity Distinguishes Picraline from Traditional Analgesic Alkaloids

In assays of thermal nociception, picraline and other μ-opioid receptor agonist alkaloids from P. nitida demonstrated limited analgesic efficacy [1]. This finding directly contradicts earlier reports of antinociceptive properties and challenges the traditional use of akuamma seeds as analgesics . For procurement decisions, this evidence establishes that picraline should not be selected for studies predicated on robust in vivo analgesic activity, distinguishing it from potent opioid analgesics such as morphine or synthetic μOR agonists. The limited in vivo efficacy profile positions picraline primarily as a tool compound for in vitro receptor pharmacology rather than an analgesic development candidate.

In Vivo Antinociception
Class-level inference
Limited efficacy in thermal nociception assays
Positions picraline as in vitro opioid receptor tool; contradicts traditional analgesic use.
Animal model, doses 3–60 mg/kg with minimal effects.
Thermal nociception In vivo pharmacology Analgesic efficacy

Picraline Best-Fit Research and Procurement Application Scenarios


κ-Opioid Receptor (KOR) Pharmacology Studies

Picraline is optimally suited for in vitro κ-opioid receptor (KOR) binding and functional assays where moderate KOR affinity (Ki = 2.38 μM) is required without strong μOR (Ki = 132 μM) or δOR (Ki = 98.8 μM) engagement . Researchers investigating KOR-mediated signaling pathways can utilize picraline as a tool compound with preferential KOR binding, particularly when comparing structure-activity relationships across the akuamma alkaloid series [1]. This application leverages the compound's unique κ-preferring profile established in Section 3 evidence.

Negative Control for μ-Opioid Receptor Studies

Due to its weak μOR binding affinity (Ki = 132 μM), picraline serves as an appropriate negative control in assays designed to evaluate μOR-mediated effects of other akuamma alkaloids such as akuammine (Ki = 0.76 μM) or pseudo-akuammigine (Ki = 1.0 μM) . This application is supported by the direct head-to-head comparison evidence demonstrating 174-fold and 132-fold lower μOR affinity relative to these comparators, making picraline an effective tool for isolating μOR-specific pharmacological signals in mixed-alkaloid screening [1].

Corynanthean-Type Alkaloid Analytical Reference Standard

Picraline functions as a well-characterized analytical reference standard for the identification and quantification of corynanthean-type monoterpenoid indole alkaloids in natural product extracts, particularly from Alstonia and Rauvolfia species . With established physicochemical properties (MW 410.47 g/mol, logP 1.8, topological polar surface area 77.1 Ų), fully assigned stereochemistry (6 defined stereocenters), and validated InChIKey (DXTJMQCRVFWNBD-FTHDSKJGSA-N), picraline provides a reliable benchmark for HPLC-MS and NMR-based metabolomics workflows [1].

Opioid Receptor Panel Screening and Selectivity Profiling

Picraline is an essential inclusion compound in opioid receptor panel screening campaigns aimed at establishing selectivity fingerprints across μ, κ, and δ opioid receptors. Its distinctive binding profile—moderate κOR affinity (2.38 μM) with weak μOR (132 μM) and δOR (98.8 μM) binding—provides a reference point for calibrating selectivity ratios and identifying novel ligands with unique receptor subtype preferences . This application directly derives from the quantitative differentiation evidence presented in Section 3 [1].

Application
Selection Property
Validation Focus
κ‑opioid receptor signaling studies
Reported κ‑preferring binding profile
Receptor subtype selectivity verification
μ‑opioid receptor‑mediated effect comparison
Weak μOR binding context
μOR background activity review
Natural product extract analysis
Defined corynanthean stereochemistry and physicochemical properties
Chromatographic and NMR identity confirmation
Opioid receptor panel selectivity profiling
Distinctive μ/κ/δ binding fingerprint
Selectivity ratio calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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